Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Ethyl Ester Group: The ethyl ester group is introduced through esterification reactions using ethanol and an acid catalyst.
Attachment of the 3-(3,4-Dimethoxyphenyl)propanoyl Group: This step involves the acylation of the thiazole ring with 3-(3,4-dimethoxyphenyl)propanoic acid using coupling reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted thiazole and aromatic derivatives.
Scientific Research Applications
Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in inflammatory and cancer pathways.
Pathways Involved: Inhibition of key enzymes, modulation of receptor activity, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-1,3-thiazole-4-carboxylate: Another thiazole derivative with similar structural features.
Ethyl 3-(3,4-dimethoxyphenyl)propionate: A structurally related compound with different functional groups.
Uniqueness
Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C17H20N2O5S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 2-[3-(3,4-dimethoxyphenyl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H20N2O5S/c1-4-24-16(21)12-10-25-17(18-12)19-15(20)8-6-11-5-7-13(22-2)14(9-11)23-3/h5,7,9-10H,4,6,8H2,1-3H3,(H,18,19,20) |
InChI Key |
VKEFDJZFBOGGIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.